3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxy-Benzoic acid methyl ester
Description
3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxy-Benzoic acid methyl ester is a chiral benzoic acid derivative featuring:
- A 4-hydroxybenzoic acid methyl ester backbone.
- A 3-[(1R)-3-(diisopropylamino)-1-phenylpropyl] substituent.
This compound shares structural motifs with clinically used antimuscarinic agents like Fesoterodine and Tolterodine, which treat overactive bladder. The hydroxy group at position 4 and methyl ester at the carboxyl group distinguish it from related pharmaceuticals and intermediates. Its synthesis likely involves deprotection of benzyloxy-protected precursors (e.g., CAS 156755-35-0, described in ) via hydrogenation or acidic hydrolysis .
Properties
IUPAC Name |
methyl 3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO3/c1-16(2)24(17(3)4)14-13-20(18-9-7-6-8-10-18)21-15-19(23(26)27-5)11-12-22(21)25/h6-12,15-17,20,25H,13-14H2,1-5H3/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPCBEFVTNSDFY-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)OC)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)OC)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxy-Benzoic acid methyl ester, also known by its CAS number 214601-17-9, is a compound with significant biological activity that has garnered attention in pharmacological research. This article provides an overview of the compound's structure, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C23H31NO3, with a molecular weight of 369.50 g/mol. The structure features a phenylpropyl group substituted with a bis(isopropyl)amino moiety and a hydroxybenzoic acid portion, which may contribute to its biological activities.
| Property | Value |
|---|---|
| CAS Number | 214601-17-9 |
| Molecular Formula | C23H31NO3 |
| Molecular Weight | 369.50 g/mol |
| IUPAC Name | 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxybenzoic acid methyl ester |
Antitumor Activity
Research indicates that derivatives of benzoic acid, including compounds similar to this compound, exhibit significant antitumor properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
A notable study demonstrated that TAC-101, a benzoic acid derivative, significantly inhibited tumor growth in mice models of hepatocellular carcinoma (HCC), suggesting that structural analogs might exhibit similar efficacy against different cancer types .
The proposed mechanisms of action for compounds in this class include:
- Inhibition of Cell Proliferation : Compounds like TAC-101 have been shown to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins .
- Inhibition of Invasion : Non-cytotoxic concentrations of related benzoic acid derivatives have been found to inhibit the invasive capabilities of cancer cells induced by hepatocyte growth factor (HGF), highlighting their potential role in metastasis prevention .
Case Studies
Several case studies provide insight into the biological activity and therapeutic potential of this compound:
- In Vivo Efficacy Against HCC :
- Cell Line Studies :
Scientific Research Applications
Pharmaceutical Applications
1. Drug Development
This compound has been studied as a potential drug candidate due to its structural similarity to known pharmacological agents. It has been noted for its activity in modulating neurotransmitter systems, making it a candidate for treating conditions such as anxiety and depression. Its ability to cross the blood-brain barrier enhances its therapeutic potential.
2. Antioxidant Activity
Research indicates that 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxy-Benzoic acid methyl ester exhibits antioxidant properties. In vitro studies have shown that it can reduce oxidative stress markers in cellular models, suggesting a role in protecting against neurodegenerative diseases .
Toxicological Studies
Case Study: Skin Sensitization
A study evaluating the skin sensitization potential of various compounds included this compound as a test substance. The results indicated low sensitization potential, which is crucial for its safety profile in pharmaceutical formulations .
Analytical Applications
1. Quality Control in Pharmaceuticals
Due to its unique chemical structure, this compound can serve as a reference standard in quality control processes for pharmaceutical products containing similar amine functionalities. Its characterization through techniques such as High-Performance Liquid Chromatography (HPLC) ensures the purity and efficacy of drug formulations .
2. Environmental Monitoring
The compound's stability and reactivity make it suitable for monitoring environmental pollutants, particularly in studies assessing the impact of pharmaceutical residues in water systems. Its detection can help in understanding the ecological implications of pharmaceutical waste .
Comparison with Similar Compounds
Structural and Pharmacological Comparison
*Approximated based on structural analysis.
Key Differences and Implications
The 4-hydroxy group increases polarity relative to Fesoterodine’s 4-hydroxymethyl and Tolterodine’s 4-methylphenol, which may reduce CNS penetration but improve renal excretion .
Metabolic Stability: Fesoterodine is a prodrug metabolized to its active 5-hydroxymethyl form, while the target compound’s ester group may undergo hydrolysis to a carboxylic acid, altering activity . Tolterodine’s phenolic hydroxyl group undergoes glucuronidation, extending its half-life compared to the target compound .
Synthetic Relevance :
Preparation Methods
Synthesis of Intermediate Compounds
Synthesis of (R)-2-(3-diisopropylamino-1-phenylpropyl)-4-hydroxymethylphenol : This intermediate is crucial for the synthesis of the target compound. It can be prepared through a series of reactions starting from appropriate phenylpropanol derivatives, involving protection, substitution, and deprotection steps.
Synthesis of 4-Hydroxybenzoic Acid Derivatives : The benzoic acid backbone can be modified to introduce the hydroxy group and the methyl ester functionality. This typically involves esterification reactions using methanol and acid catalysts.
Final Esterification and Coupling Reaction
The final step involves coupling the (R)-2-(3-diisopropylamino-1-phenylpropyl)-4-hydroxymethylphenol with a suitable benzoic acid derivative to form the target ester. This can be achieved through a condensation reaction using appropriate coupling agents and conditions.
Reaction Conditions and Reagents
- Solvents : Common solvents used in these reactions include alcohols, ketones, cyclic ethers, aliphatic ethers, hydrocarbons, chlorinated hydrocarbons, nitriles, esters, and polar aprotic solvents.
- Temperature : Reaction temperatures can vary widely, often between 30°C to 110°C, depending on the specific step and solvent used.
- Catalysts and Reagents : Esterification reactions may use acid catalysts like sulfuric acid or HCl, while coupling reactions might employ reagents like isobutyryl chloride for activating carboxylic acids.
Data and Physical Properties
| Property | Value |
|---|---|
| CAS Number | 214601-17-9 |
| Molecular Formula | C23H31NO3 |
| Molecular Weight | 369.497 g/mol |
| Density | 1.068 g/cm³ |
| Boiling Point | 495.6 ± 45.0 °C (Predicted) |
| pKa | 8.22 ± 0.48 (Predicted) |
| Storage Conditions | -20°C |
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for detecting and quantifying synthesis-related impurities in this compound?
- Methodology: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is critical for impurity profiling. For example, impurities such as structural analogs (e.g., benzyl-substituted by-products) can be resolved using reversed-phase C18 columns with gradient elution (methanol/water with 0.1% formic acid). Reference standards for related impurities (e.g., EP-grade impurities) should be synthesized and validated for calibration .
- Data Analysis: Use peak area normalization and spiking experiments to confirm impurity identities. Thresholds should align with ICH Q3A guidelines (≤0.10% for unidentified impurities).
Q. How can the stereochemical integrity of the (1R)-configured chiral center be verified during synthesis?
- Methodology: Chiral HPLC or supercritical fluid chromatography (SFC) with polysaccharide-based columns (e.g., Chiralpak AD-H) is recommended. Polarimetric analysis and nuclear magnetic resonance (NMR) using chiral solvating agents (e.g., Eu(hfc)₃) can further confirm enantiomeric excess (>99% purity).
- Validation: Compare retention times with enantiomerically pure reference standards. Circular dichroism (CD) spectroscopy may also resolve optical activity discrepancies .
Q. What stability-indicating studies are essential for ensuring compound integrity under storage conditions?
- Experimental Design: Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling. Monitor degradation via HPLC for hydrolytic by-products (e.g., free benzoic acid derivatives).
- Key Findings: Storage at -20°C in amber vials under nitrogen atmosphere minimizes oxidative and photolytic degradation. Lyophilization is advised for long-term stability of hygroscopic batches .
Advanced Research Questions
Q. How can conflicting data on the compound’s pharmacokinetic (PK) properties be resolved across different in vitro models?
- Contradiction Analysis: Discrepancies in permeability (e.g., Caco-2 vs. PAMPA assays) may arise from differences in transporter expression. Perform parallel assays with and without efflux inhibitors (e.g., verapamil for P-gp). Validate findings using ex vivo intestinal perfusion models.
- Statistical Approach: Apply multivariate analysis (e.g., PCA) to identify assay-specific variables (pH, protein binding) impacting bioavailability .
Q. What experimental designs are optimal for studying the compound’s environmental fate and biotic interactions?
- Design Framework: Use microcosm studies simulating soil-water partitioning, photolysis, and biodegradation. Include LC-MS/MS for trace-level detection of transformation products (e.g., demethylated metabolites).
- Ecotoxicology: Assess acute/chronic toxicity in Daphnia magna and algae (OECD 202/201 guidelines). Long-term ecosystem impacts require mesocosm setups with multi-trophic monitoring (e.g., bioaccumulation in benthic organisms) .
Q. How does the compound’s enantiomeric configuration influence receptor binding selectivity in pharmacological assays?
- Methodology: Synthesize both enantiomers and evaluate binding affinities using surface plasmon resonance (SPR) or radioligand displacement assays (e.g., for GPCR targets). Molecular docking simulations (AutoDock Vina) can predict stereospecific interactions.
- Case Study: The (1R)-configuration may enhance hydrogen bonding with Asp113 in the target receptor’s active site, as shown in analogous benzamide derivatives .
Q. What strategies mitigate batch-to-batch variability in biological activity during preclinical testing?
- Quality Control: Implement orthogonal characterization techniques:
- Purity: HPLC-DAD (diode array detection) for UV homogeneity.
- Crystallinity: X-ray powder diffraction (XRPD) to confirm polymorph consistency.
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
